

# The Toxicological Profile of Hexaconazole in Mammalian Systems: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Hexaconazole

Cat. No.: B1673136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Hexaconazole**, a broad-spectrum triazole fungicide, is widely utilized in agriculture to control a variety of fungal pathogens. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.<sup>[1][2]</sup> While effective in its agricultural application, its potential for mammalian toxicity is a subject of ongoing scientific scrutiny. This technical guide provides a comprehensive overview of the toxicological profile of **hexaconazole** in mammalian systems, summarizing key findings from acute, sub-chronic, and chronic toxicity studies. The document details the compound's effects on various organ systems, its genotoxic and carcinogenic potential, as well as its reproductive and developmental toxicities. Quantitative data from pivotal studies are presented in tabular format for ease of comparison, and detailed experimental protocols for key assays are described. Furthermore, signaling pathways implicated in **hexaconazole**'s mechanism of toxicity are illustrated through diagrams.

## Acute Toxicity

**Hexaconazole** exhibits a low order of acute toxicity via oral, dermal, and inhalation routes of exposure in mammalian systems.<sup>[3][4]</sup>

Table 1: Acute Toxicity of **Hexaconazole**

Study Type	Species	Route	LD50/LC50	Toxicity Category	Reference
Acute Oral LD50	Rat (female)	Oral	2,189 mg/kg	Category III	<a href="#">[5]</a>
Acute Oral LD50	Rat (male)	Oral	6,071 mg/kg	Category IV	<a href="#">[5]</a>
Acute Dermal LD50	Rat	Dermal	> 2,000 mg/kg	Category III	<a href="#">[5]</a>
Acute Inhalation LC50	Rat	Inhalation	> 5.91 mg/L	Category IV	<a href="#">[5]</a>

Toxicity Categories are based on the EPA classification system.

Symptoms of acute poisoning in humans, though rare, can include gastrointestinal distress such as nausea, vomiting, and abdominal discomfort, as well as potential neurological effects like dizziness and confusion.[\[6\]](#)[\[7\]](#) Animal studies indicate it can be a skin sensitizer and cause slight to moderate eye irritation, but it is not a skin irritant.[\[3\]](#)[\[4\]](#)

## Experimental Protocols: Acute Toxicity Studies

Acute Oral Toxicity (As per OECD Guideline 423):

- Animal Model: Wistar rats, typically nulliparous and non-pregnant females.
- Dosage: A starting dose of 2000 mg/kg body weight is administered to a single animal.
- Administration: The test substance is administered orally via gavage.
- Observation: The animal is observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

- Procedure: If the first animal survives, four additional animals are dosed sequentially at the same level. If the first animal dies, the study is repeated at a lower dose level. The LD50 is determined based on the number of mortalities.

## Sub-chronic and Chronic Toxicity

The primary target organ for **hexaconazole** in sub-chronic and chronic dietary studies across multiple species (mice, rats, and dogs) is the liver.<sup>[3][4]</sup> Observed effects include increased liver enzymes, liver cell hypertrophy, and fatty infiltration of the liver.<sup>[3][8]</sup> Decreased body weight gain is also a common finding across species.<sup>[3]</sup>

Table 2: Sub-chronic and Chronic Toxicity of **Hexaconazole**

Study Type	Species	Duration	NOAEL	LOAEL	Key Effects at LOAEL	Reference
Sub-chronic Feeding	Mouse	29 days	3.75 mg/kg/day	15 mg/kg/day	Decreased body weight gain, hepatotoxicity	[3]
Sub-chronic Capsule	Dog	90 days	5 mg/kg/day	25 mg/kg/day	Increased alkaline phosphatase and SGPT, fatty infiltration of the liver	[3]
Chronic Feeding	Mouse	2 years	-	23.5 mg/kg/day (M), 29.6 mg/kg/day (F)	Decreased body weight gain, decreased food efficiency	[3]
Chronic Oral Gavage	Dog	1 year	2 mg/kg/day	10 mg/kg/day	Fatty infiltration of the liver, increased liver weights	[4]
Chronic Toxicity/Carcinogenicity	Rat	2 years	0.47 mg/kg/day	-	Reduced body weight gain, liver weight gain,	[8]

hepatocell  
ular fatty  
degenerati  
on,  
vacuolation  
of the  
adrenal  
cortex

---

## Experimental Protocols: Chronic Toxicity Study

Two-Year Chronic Oral Toxicity Study (As per OECD Guideline 452):

- Animal Model: Male and female rats of a specified strain.
- Group Size: At least 20 animals per sex per group.
- Dosage: At least three dose levels and a concurrent control group. Doses are administered in the diet or via gavage for 24 months.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter. Hematology, clinical chemistry, and urinalysis are conducted at 6, 12, 18, and 24 months.
- Pathology: All animals undergo a full necropsy at the end of the study. Organ weights are recorded. Histopathological examination is performed on all organs and tissues from the control and high-dose groups, and on any gross lesions and target organs from all other groups.

## Genotoxicity

The genotoxic potential of **hexaconazole** has been evaluated in both in vivo and in vitro mammalian cell systems. While some regulatory assessments have concluded that **hexaconazole** is not mutagenic based on their available database[3], other studies have indicated potential genotoxic effects. A study on the fungicide formulation Conan 5FL (containing 50 g/L **hexaconazole**) induced significant increases in chromosomal aberrations in mouse bone-marrow cells and human lymphocytes.[9][10] These aberrations included

structural and numerical abnormalities such as chromatid and chromosome breaks, fragments, dicentric and ring chromosomes, and polyploidy.[9] The same study also reported a significant increase in sister chromatid exchanges but no effect on the replication index in human lymphocytes.[9] However, a significant decrease in the mitotic index was observed in both test systems at all treatment concentrations.[9] Another study demonstrated that **hexaconazole** can induce genotoxicity in the liver of rats, as indicated by an elevation in the appearance of micronuclei.[11]

## Experimental Protocols: In Vivo Chromosomal Aberration Assay

Mouse Bone Marrow Chromosomal Aberration Test (As per OECD Guideline 475):

- Animal Model: Mice of a standard laboratory strain.
- Dosage: At least three dose levels are selected based on a preliminary range-finding study. A single treatment or repeated treatments (e.g., daily for 2 days) can be used.
- Administration: The test substance is typically administered via intraperitoneal injection or oral gavage.
- Spindle Inhibitor Treatment: A spindle inhibitor (e.g., colchicine or Colcemid®) is injected intraperitoneally 2-4 hours before sacrifice to arrest cells in metaphase.
- Cell Preparation: Animals are euthanized at appropriate times after treatment. Bone marrow is flushed from the femurs, and cells are harvested and prepared for metaphase analysis.
- Analysis: At least 100 well-spread metaphases per animal are analyzed for structural and numerical chromosomal aberrations. The mitotic index is also determined by scoring at least 1000 cells per animal.

## Carcinogenicity

The US Environmental Protection Agency (EPA) has classified **hexaconazole** as a Group C "Possible Human Carcinogen".[5][12] This classification was based on a statistically significant increase in benign Leydig cell tumors in male rats fed high doses of **hexaconazole** for two years.[5] This tumor type is uncommon in the rat strain used, and the tumors occurred at an

accelerated rate.[5] The classification was also supported by a marginal increase in mouse liver tumors and the structural similarity of **hexaconazole** to other triazole fungicides that are known to be mouse liver carcinogens.[5] However, it was noted that the mouse study may not have been conducted at the maximum tolerated dose.[3] It is suggested that a genotoxic mechanism is unlikely to be involved in the induction of Leydig cell tumors.[8]

## Reproductive and Developmental Toxicity

**Hexaconazole** has shown evidence of developmental toxicity in rats and rabbits at doses below those causing maternal toxicity.[3] In rats, developmental effects manifested as delayed ossification and an extra 14th rib.[3][4] In rabbits, decreased fetal weight was observed at doses below maternally toxic levels.[3] A two-generation reproduction study in rats showed decreased pup body weight gain, decreased litter size, and decreased pup survival at the highest dose tested, which also induced parental toxicity.[3] There was no evidence of teratogenic effects in rats.[5]

Table 3: Reproductive and Developmental Toxicity of **Hexaconazole**

Study Type	Species	NOAEL (Maternal)	LOAEL (Maternal)	NOAEL (Developmental)	LOAEL (Developmental)	Key Developmental Effects at LOAEL	Reference
Developmental	Rat	25 mg/kg/day	250 mg/kg/day	2.5 mg/kg/day	25 mg/kg/day	Delayed ossification, extra 14th rib	[3][4]
Developmental	Rabbit	50 mg/kg/day	100 mg/kg/day	25 mg/kg/day	50 mg/kg/day	Decreased mean fetal body weight	[3]
Two-Generation Reproduction	Rat	1 mg/kg/day (Parental)	5 mg/kg/day (Parental)	5 mg/kg/day (Offspring)	50 mg/kg/day (Offspring)	Decreased pup body weight gain, decreased litter size, decreased pup survival	[3]

## Experimental Protocols: Developmental Toxicity Study

Prenatal Developmental Toxicity Study (As per OECD Guideline 414):

- Animal Model: Pregnant female rats or rabbits.
- Dosage: At least three dose levels plus a control group. The test substance is administered daily during the period of major organogenesis.



- Administration: Typically oral gavage.
- Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout gestation.
- Fetal Examination: Shortly before the expected day of delivery, dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

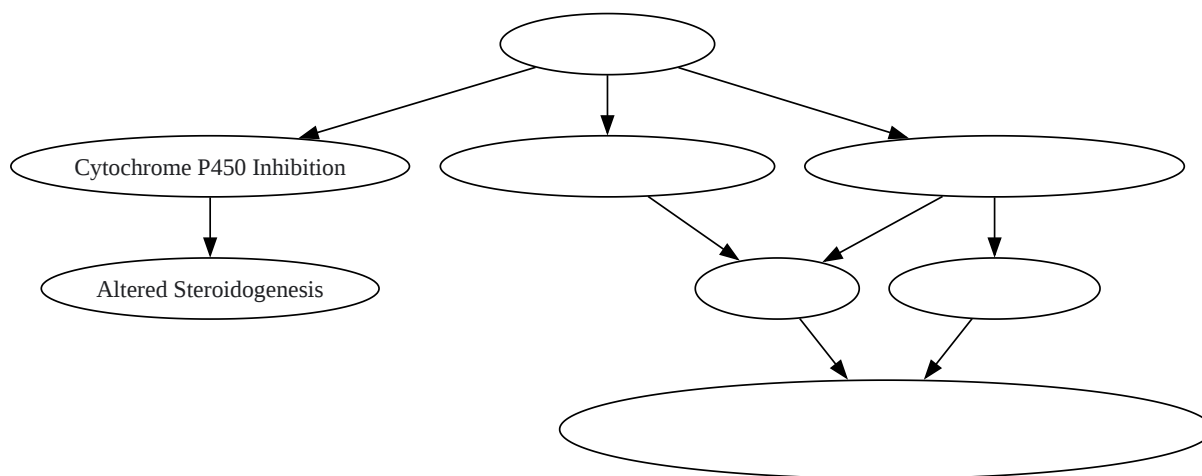
## Neurotoxicity

The available data from acute, sub-chronic, and chronic studies do not indicate that **hexaconazole** induces neurotoxic effects.[3][4] Developmental and reproductive studies also did not show evidence of neurotoxicity.[3] However, some reports of acute human poisoning mention neurological symptoms like confusion and dizziness.[6] One study suggests that **hexaconazole** has the potential to interact with acetylcholinesterase, which could lead to neurological effects.[13]

## Mechanism of Action and Signaling Pathways

The primary mode of action of **hexaconazole** as a fungicide is the inhibition of sterol biosynthesis, specifically the demethylation of lanosterol, which is a crucial step in the formation of ergosterol in fungal cell membranes.[1][2] In mammals, triazole fungicides can also interact with cytochrome P450 enzymes, which may underlie some of their toxic effects.[14]

Recent studies in zebrafish have implicated the alteration of specific signaling pathways in **hexaconazole**-induced developmental toxicity. **Hexaconazole** exposure was found to alter the Akt and MAPK signaling pathways, which may trigger organ defects, apoptosis, and inflammation.[15]



[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

## Absorption, Distribution, Metabolism, and Excretion (ADME)

**Hexaconazole** is readily absorbed and excreted in mammals.[4] A study in mice showed that after oral administration, **hexaconazole** was mainly accumulated in the liver, followed by the kidneys, brain, lungs, spleen, and heart.[16][17] The half-lives of the S-(+)- and R-(-)-enantiomers in plasma were 3.07 and 3.71 hours, respectively.[16][17] The primary route of excretion was found to be through the feces, followed by urine.[16] Metabolism of **hexaconazole** is gender-dependent in rats, with metabolism being faster in male rat hepatic microsomes.[18] This suggests the involvement of male-specific or more active cytochrome P450 isoforms.[18]

## Conclusion

**Hexaconazole** demonstrates a low level of acute toxicity in mammalian systems. However, sub-chronic and chronic exposure can lead to significant hepatotoxicity. The classification of **hexaconazole** as a possible human carcinogen is based on the induction of Leydig cell tumors in male rats. Developmental toxicity has been observed in rats and rabbits at doses not toxic to the mothers. While some studies suggest a potential for genotoxicity, others have concluded it is not mutagenic. The alteration of Akt and MAPK signaling pathways appears to be a key mechanism underlying its developmental toxicity. Further research is warranted to fully elucidate the long-term health effects of **hexaconazole** exposure in humans, particularly concerning its carcinogenic potential and the specific molecular mechanisms of its toxicity. Professionals in research and drug development should consider these toxicological endpoints when evaluating the safety of compounds with similar structures or mechanisms of action.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. Hexaconazole (Ref: PP 523) [sitem.herts.ac.uk]
- 3. epa.gov [epa.gov]
- 4. govinfo.gov [govinfo.gov]
- 5. govinfo.gov [govinfo.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. fsc.go.jp [fsc.go.jp]
- 9. Genotoxic action of fungicide Conan 5FL (hexaconazole) on mammalian cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]

- 13. Hexaconazole exposure disrupt acetylcholinesterase, leading to mental illness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hexaconazole induces developmental toxicities via apoptosis, inflammation, and alterations of Akt and MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereoselective Toxicokinetic and Distribution Study on the Hexaconazole Enantiomers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gender-related in vitro metabolism of hexaconazole and its enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Toxicological Profile of Hexaconazole in Mammalian Systems: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673136#toxicological-profile-of-hexaconazole-in-mammalian-systems]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)